![molecular formula C19H19ClFNO2 B2616576 N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 2034466-86-7](/img/structure/B2616576.png)
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a complex organic compound characterized by the presence of a cyclopropane ring, a carboxamide group, and substituted phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors
Cyclopropanation: The cyclopropane ring can be formed using a Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert an alkene into a cyclopropane.
Substitution Reactions:
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and the development of efficient purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of an amine from the carboxamide group.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Wirkmechanismus
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-phenylcyclopropane-1-carboxamide
- N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-methylphenyl)cyclopropane-1-carboxamide
Uniqueness
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is unique due to the presence of both 3-chlorophenyl and 4-fluorophenyl groups, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO2/c20-15-3-1-2-13(12-15)17(23)8-11-22-18(24)19(9-10-19)14-4-6-16(21)7-5-14/h1-7,12,17,23H,8-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKATWCECJFPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC(C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2,5-dimethylphenyl)-2-[(2-oxopropyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2616494.png)
![4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2616495.png)
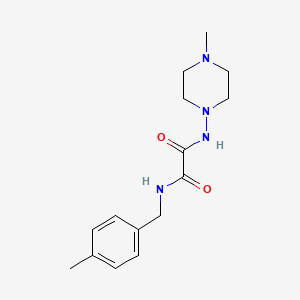
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B2616499.png)
![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2616501.png)
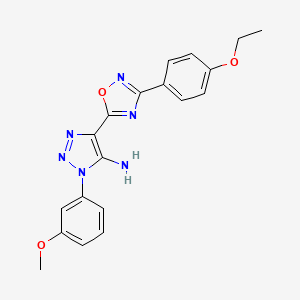
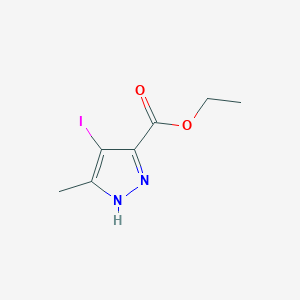
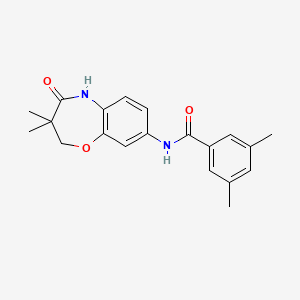
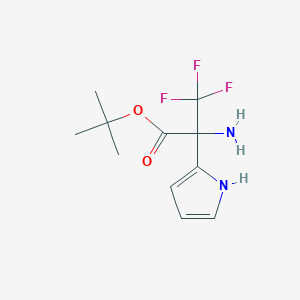

![6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2616512.png)
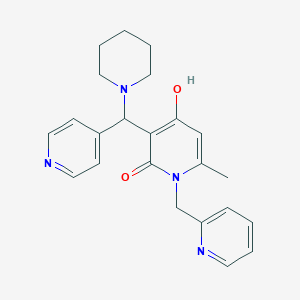
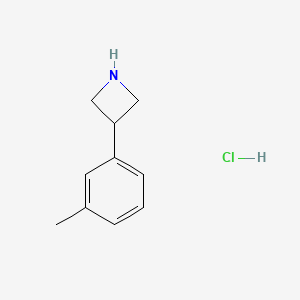
![6-(4-methylphenyl)-3-propyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2616515.png)
